molecular formula C9H13ClN2 B1484034 3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092725-11-4

3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484034
CAS No.: 2092725-11-4
M. Wt: 184.66 g/mol
InChI Key: FKWLWYLJSDMVIV-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” belongs to the class of pyrazoles, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .


Molecular Structure Analysis

Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to exhibit tautomerism, which can influence their reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Pyrazole derivatives, including substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, have been synthesized through the intramolecular dipolar cycloaddition of nitrilimines to alkynes, extending to 3-bromo derivatives for versatile chemical applications (Winters, Teleha, & Sui, 2014).
  • The development of chloromethyl- and iodomethylpyrazole nucleosides has shown potential for cytostatic activity, with some derivatives exhibiting high activities against certain cell lines, suggesting their utility in medicinal chemistry research (García-López et al., 1980).

Application in Material Science and Catalysis

  • Pyrazole derivatives have been explored for their potential as ligands in catalysis, leading to the synthesis of polymers and other materials. For example, research on substituted pyrazoles palladium(II) complexes has shown their application in ethylene polymerization, yielding linear high-density polyethylene (Li, Darkwa, Guzei, & Mapolie, 2002).

Medicinal Chemistry and Pharmaceutical Applications

  • Pyrazole derivatives have been recognized for their potential in medicinal chemistry, with studies exploring their synthesis and evaluation for anticancer properties. Some derivatives have shown superior anti-proliferative activities compared to existing drugs, indicating their significance in developing new therapeutic agents (Jose, 2017).

Environmental and Green Chemistry

  • The microwave-assisted synthesis of pyrazole derivatives under solvent-free conditions represents an advancement in green chemistry, providing an environmentally benign method that enhances reaction efficiency and yield (Martins et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for this information .

Future Directions

The field of pyrazole research is continuously expanding, with a focus on developing green methodologies for the synthesis of structurally diverse and biologically relevant pyrazole derivatives .

Properties

IUPAC Name

3-(chloromethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-2-12-9(6-10)7-4-3-5-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWLWYLJSDMVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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